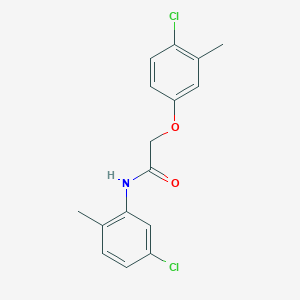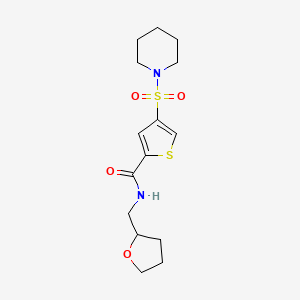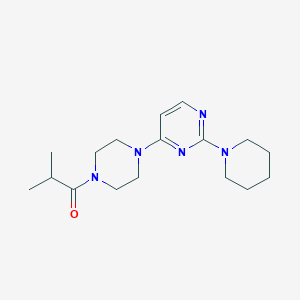![molecular formula C16H16FNO3 B5592325 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime” falls into a category of organic compounds known for their complex structures and diverse chemical and physical properties. The synthesis and study of such molecules often involve detailed organic synthesis techniques, spectroscopic analysis, and computational chemistry methods to understand their structure and reactivity.
Synthesis Analysis
The synthesis of fluorine-containing compounds like the one involves reactions between fluoroalkyl-containing esters and aldehydes, leading to various products depending on the reaction conditions (Pryadeina et al., 2002). Another study discusses the synthesis of related compounds through reactions involving oximes and alcohols under specific conditions, showcasing the versatility of synthesis methods for such molecules (Qi et al., 2023).
Molecular Structure Analysis
Spectroscopic and structural analysis of compounds similar to “3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime” often involves various techniques such as NMR, IR, and X-ray crystallography. For example, the structure of a related compound was determined using X-ray analysis, highlighting the importance of such techniques in confirming the molecular configuration and geometry of complex organic molecules (Özay et al., 2013).
Chemical Reactions and Properties
The reactivity of such compounds is influenced by their functional groups and molecular structure. Studies have shown that oxime esters, similar in functional groups to the compound , exhibit significant antimicrobial activity, indicating the chemical reactivity and potential applications of these molecules (Ahluwalia et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various environments and applications. While specific studies on the physical properties of “3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime” were not found, the analysis of related compounds provides valuable insights into their stability, solubility, and crystalline forms.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and oxidation-reduction behavior, are essential for the application of these compounds in chemical synthesis and other industrial applications. Studies on similar compounds, such as their synthesis and reactivity, offer insights into the mechanisms and conditions favorable for reactions involving such complex molecules (Glaser et al., 2008).
Applications De Recherche Scientifique
Radiosynthesis and Biodistribution
One application involves the development of novel prosthetic groups for radiolabeling peptides, which is crucial for quantitative receptor imaging using positron emission tomography (PET). A study by Glaser et al. (2008) extended the toolbox of oxime chemistry to include novel fluorinated aldehyde-containing prosthetic groups. This research highlights the potential of such compounds in improving the pharmacokinetics and biodistribution profiles of radiotracers, which is essential for accurate imaging and diagnosis in nuclear medicine (Glaser et al., 2008).
Organic Synthesis and Oxidation Reactions
In organic chemistry, the oxidation of methoxy-substituted benzyl phenyl sulfides, which could be structurally related to 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime, has been used to distinguish between different types of oxidants. Lai et al. (2002) demonstrated that the nature of the oxidant determines the pathway of the reaction, which can either proceed through single electron transfer or direct oxygen atom transfer. This research provides insights into the mechanistic aspects of oxidation reactions and their applications in synthesizing various organic compounds (Lai et al., 2002).
Antimicrobial Activity
Another intriguing application is in the development of antimicrobial agents. Ahluwalia et al. (2017) synthesized a series of oxime esters, including those derived from 3-ethoxy-4-benzaldehyde oxime, and evaluated their in vitro antifungal and antibacterial activities. The study found that compounds with medium-length alkyl chains exhibited greater activity, suggesting the potential of such compounds in developing new antimicrobial agents (Ahluwalia et al., 2017).
Photocatalysis and Environmental Applications
In the field of photocatalysis, the selective oxidation of benzyl alcohol derivatives, which are structurally similar to 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime, into corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation has been studied. This process, as investigated by Higashimoto et al. (2009), has implications for green chemistry and environmental applications, offering a sustainable approach to synthesizing valuable chemical compounds (Higashimoto et al., 2009).
Antioxidant Properties
Lastly, the antioxidant properties of oxime compounds, particularly those derived from hydroxylated benzaldehydes like 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime, have been explored. Ley and Bertram (2002) investigated several oximes and oxime ethers for their antioxidative potential, finding that catecholoximes, in particular, show excellent antioxidative properties. This research highlights the potential of these compounds in pharmaceutical and nutraceutical applications to combat oxidative stress-related diseases (Ley & Bertram, 2002).
Propriétés
IUPAC Name |
(NE)-N-[[3-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-2-20-16-9-13(10-18-19)5-8-15(16)21-11-12-3-6-14(17)7-4-12/h3-10,19H,2,11H2,1H3/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRMVLSNYMICMY-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5592249.png)

![4-(4-methyl-1-piperazinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5592260.png)
![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![4-methoxy-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B5592296.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5592303.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)
![2-(3-methoxypropyl)-8-[3-(1H-tetrazol-1-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5592312.png)

![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)
